

# Pivcephalexin CAS number and molecular formula

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## Compound of Interest

Compound Name: Pivcephalexin

Cat. No.: B1210181

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## Pivcephalexin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pivcephalexin**, a semi-synthetic cephalosporin antibiotic. This document outlines its chemical properties, mechanism of action, and available technical data, adhering to a structured format for clarity and ease of comparison.

## Core Chemical and Physical Data

**Pivcephalexin** is the pivaloyloxymethyl ester of cephalexin, a first-generation cephalosporin. This esterification enhances its oral absorption. The primary forms of this compound are the base and the hydrochloride salt.

Property	Pivcephalexin	Pivcephalexin Hydrochloride
CAS Number	63836-75-9	27726-31-4
Molecular Formula	C <sub>22</sub> H <sub>27</sub> N <sub>3</sub> O <sub>6</sub> S	C <sub>22</sub> H <sub>27</sub> N <sub>3</sub> O <sub>6</sub> S.ClH
Molecular Weight	461.53 g/mol	497.99 g/mol
Synonyms	Pivcefalexin, Cephalexin pivaloyloxymethyl ester	Pivalexin, ST-21

## Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

As a member of the  $\beta$ -lactam class of antibiotics, **Pivcephalexin** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The core mechanism involves the following steps:

- **Binding to Penicillin-Binding Proteins (PBPs):** The  $\beta$ -lactam ring of cephalosporins is a structural analog of the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows the antibiotic to bind to the active site of PBPs, which are bacterial enzymes essential for the cross-linking of peptidoglycan.
- **Inhibition of Transpeptidation:** By binding to PBPs, **Pivcephalexin** acylates the enzyme, rendering it inactive. This blocks the final transpeptidation step in peptidoglycan synthesis.
- **Cell Wall Destabilization and Lysis:** The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall. As the bacterium grows and divides, the compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.

**Figure 1.** Signaling pathway of **Pivcephalexin**'s mechanism of action.

## Pharmacokinetic Profile

Detailed pharmacokinetic data for **Pivcephalexin** is limited in readily accessible recent literature. However, as a prodrug of cephalexin, its pharmacokinetic properties are closely related to those of cephalexin following oral administration. The pivaloyloxymethyl ester moiety is cleaved in the intestinal mucosa, releasing cephalexin into the bloodstream.

Note: The following data pertains to Cephalexin, the active metabolite of **Pivcephalexin**, and is provided as a proxy due to the limited availability of specific data for the parent compound.

Parameter	Value	Reference
Oral Bioavailability	Nearly 100%	[1]
Time to Peak Plasma Concentration (Tmax)	~1 hour	[2]
Plasma Half-life	49.5 minutes (fasted), 76.5 minutes (with food)	[1]
Protein Binding	10-15%	[1]
Metabolism	Not metabolized in the body	[1]
Excretion	>90% excreted unchanged in urine within 6 hours	[1]

## Experimental Protocols

### Antimicrobial Susceptibility Testing (AST)

A common method to determine the efficacy of an antibiotic like **Pivcephalexin** against a specific bacterium is through the determination of the Minimum Inhibitory Concentration (MIC).

Principle: The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

General Protocol for Broth Microdilution:

- Preparation of Bacterial Inoculum:
  - Isolate colonies of the test bacterium from a pure culture grown on an appropriate agar plate.
  - Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL).
  - Dilute the standardized suspension to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in the test wells.

- Preparation of Antibiotic Dilutions:
  - Prepare a stock solution of **Pivcephalexin** in a suitable solvent.
  - Perform serial two-fold dilutions of the antibiotic in broth in a 96-well microtiter plate to obtain a range of concentrations.
- Inoculation and Incubation:
  - Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
  - Include a positive control (bacteria without antibiotic) and a negative control (broth only).
  - Incubate the plate at 35-37°C for 16-20 hours.
- Determination of MIC:
  - After incubation, visually inspect the wells for turbidity.
  - The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

**Figure 2.** Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

## Conclusion

**Pivcephalexin** is an orally active prodrug of the first-generation cephalosporin, cephalexin. Its primary utility lies in its enhanced absorption profile. The mechanism of action is consistent with other  $\beta$ -lactam antibiotics, involving the critical inhibition of bacterial cell wall synthesis. While specific, recent quantitative data for **Pivcephalexin** is not widely available, its pharmacokinetic and efficacy profile can be largely inferred from that of its active metabolite, cephalexin. Standard microbiological techniques, such as broth microdilution for MIC determination, are employed to assess its in vitro efficacy against susceptible bacterial strains. This technical guide serves as a foundational resource for professionals in the fields of pharmaceutical research and development.

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